

Application Notes and Protocols for SRT3190 in Metabolic Disease Research

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Compound of Interest

Compound Name: SRT3190

Cat. No.: B610999

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Introduction

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase that is a key regulator of metabolism and cellular stress responses. Activation of SIRT1 has been shown to have beneficial effects in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] These effects are mediated through the deacetylation of a wide range of protein targets involved in glucose and lipid metabolism, inflammation, and mitochondrial function.[4] These application notes provide an overview of the use of **SRT3190** in preclinical metabolic disease research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

SRT3190 allosterically activates SIRT1, leading to the deacetylation of downstream targets. This mimics the effects of caloric restriction, a known activator of SIRT1.[2] Key downstream targets of SIRT1 in metabolic regulation include:

- Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): Deacetylation of PGC-1α by SIRT1 promotes mitochondrial biogenesis and fatty acid oxidation.

- Forkhead box protein O1 (FOXO1): SIRT1-mediated deacetylation of FOXO1 suppresses gluconeogenesis in the liver.
- Nuclear factor-kappa B (NF-κB): SIRT1 deacetylates the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing inflammation.[4]

The activation of these pathways by **SRT3190** leads to improved glucose homeostasis, increased insulin sensitivity, reduced hepatic steatosis, and decreased inflammation.

Data Presentation

The following table summarizes the quantitative data from a preclinical study using a SIRT1 activator, SRT3025, in a diet-induced obesity mouse model. While this data is for a different compound, it is representative of the potential effects of a potent SIRT1 activator like **SRT3190**.

Parameter	Treatment Group	Result	Percent Change vs. Control
Body Weight	SRT3025 (100 mg/kg for 7 weeks)	Prevention of body weight gain	-15.9%
Pioglitazone	Increase in body weight	+9.5%	
Fasting Glucose	SRT3025 (100 mg/kg)	Reduction	-21%
Postprandial Glucose	SRT3025 (100 mg/kg)	Reduction	-14%
Pioglitazone	Reduction	-15.7%	
Fasting Insulin	SRT3025 (100 mg/kg)	Reduction	-70%
Postprandial Insulin	SRT3025 (100 mg/kg)	Reduction	-82.7%
Pioglitazone	Reduction	-78.9%	
Serum Triglycerides	SRT3025 (100 mg/kg)	Reduction	-41%
Pioglitazone	Reduction	-43%	
Liver Triglycerides	SRT3025 (100 mg/kg)	Reduction	-48%
Pioglitazone	Increase	+69%	

Data from a preclinical study on SRT3025 presented at the 72nd Annual Meeting & Scientific Sessions of the American Diabetes Association (ADA) (2012).[5]

Experimental Protocols

In Vitro SIRT1 Activation Assay

This protocol describes how to measure the in vitro activation of SIRT1 by **SRT3190** using a commercially available fluorometric assay kit.

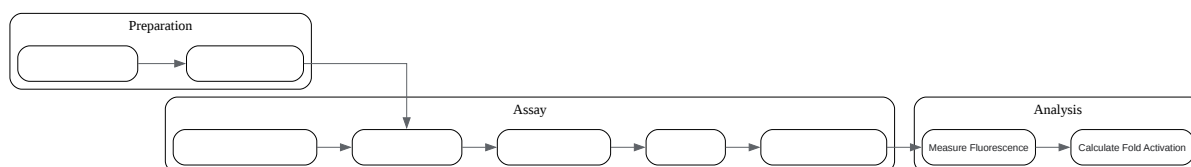
Materials:

- Recombinant human SIRT1 enzyme
- Fluor-de-Lys® SIRT1 substrate
- NAD⁺
- **SRT3190**
- Assay buffer (e.g., PBS, pH 7.4)
- Developer solution
- 96-well black microplate
- Plate reader with fluorescence capabilities

Procedure:

- Prepare a stock solution of **SRT3190** in DMSO.
- Prepare serial dilutions of **SRT3190** in assay buffer.
- In a 96-well plate, add recombinant SIRT1 enzyme, the Fluor-de-Lys® substrate, and NAD⁺ to each well.
- Add the different concentrations of **SRT3190** or vehicle control (DMSO) to the respective wells.

- Incubate the plate at 37°C for 1 hour.
- Add the developer solution to each well and incubate for an additional 15 minutes at 37°C.
- Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Calculate the fold activation by dividing the fluorescence signal of the **SRT3190**-treated wells by the signal of the vehicle control wells.



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In Vitro SIRT1 Activation Assay Workflow

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of **SRT3190** in a diet-induced obesity mouse model.

Animal Model:

- Male C57BL/6J mice, 6-8 weeks old.

Diet:

- High-fat diet (HFD; e.g., 60% kcal from fat).

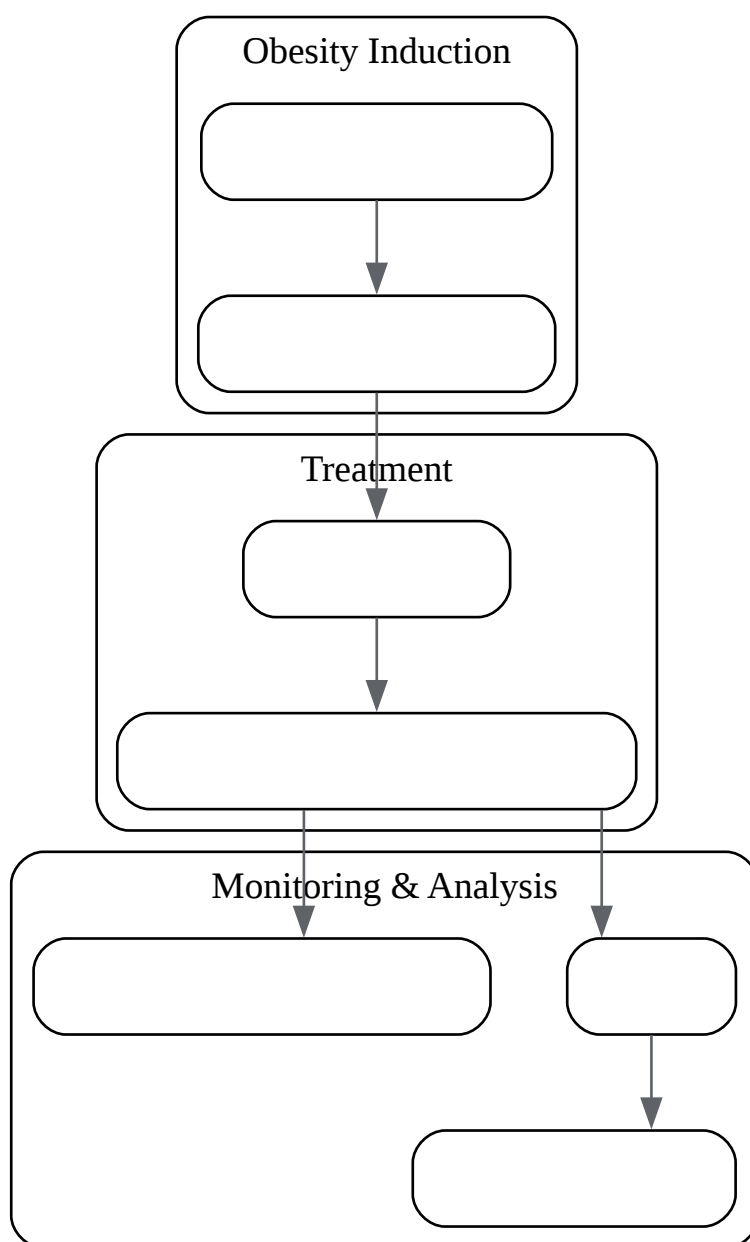
- Control diet (CD; e.g., 10% kcal from fat).

Experimental Groups:

- CD + Vehicle
- HFD + Vehicle
- HFD + **SRT3190** (e.g., 100 mg/kg/day)

Procedure:

- Acclimatize mice for one week on the control diet.
- Induce obesity by feeding mice the HFD for 8-12 weeks. A control group is maintained on the CD.
- After the induction period, randomize the HFD-fed mice into vehicle and **SRT3190** treatment groups.
- Administer **SRT3190** or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).[6]
- Monitor body weight and food intake weekly.
- Perform metabolic tests such as Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) at baseline and at the end of the treatment period.
- At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for further analysis.



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In Vivo Study Workflow in DIO Mice

Glucose Tolerance Test (GTT)

- Fast mice for 6 hours.
- Measure baseline blood glucose from a tail snip.

- Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

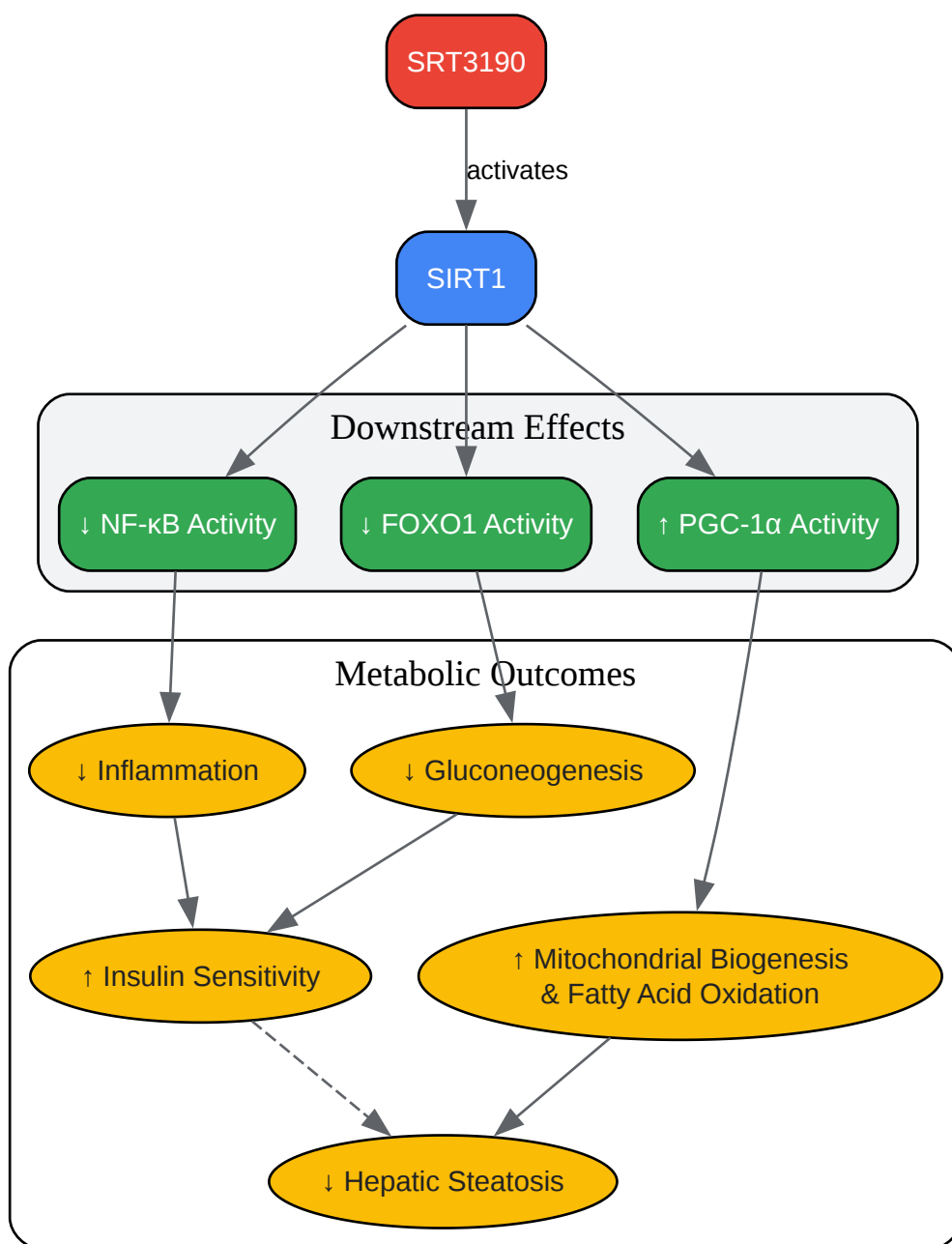
Insulin Tolerance Test (ITT)

- Fast mice for 4 hours.
- Measure baseline blood glucose.
- Administer insulin (e.g., 0.75 U/kg) via i.p. injection.
- Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Analysis of Liver and Adipose Tissue

- Histology: Fix liver and adipose tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess steatosis and adipocyte size.
- Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn, Cpt1a), gluconeogenesis (e.g., G6pc, Pepck), and inflammation (e.g., Tnf, Il6).^{[7][8]}
- Western Blotting: Analyze protein levels and phosphorylation status of key signaling molecules in the insulin signaling pathway (e.g., AKT, IRS1).

Signaling Pathway



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SRT3190 Signaling Pathway in Metabolic Regulation

Conclusion

SRT3190 represents a promising therapeutic agent for the treatment of metabolic diseases due to its ability to activate SIRT1 and modulate key metabolic and inflammatory pathways. The protocols outlined in these application notes provide a framework for researchers to investigate

the efficacy and mechanism of action of **SRT3190** in relevant preclinical models. Further research is warranted to fully elucidate the therapeutic potential of **SRT3190** in various metabolic disorders.

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